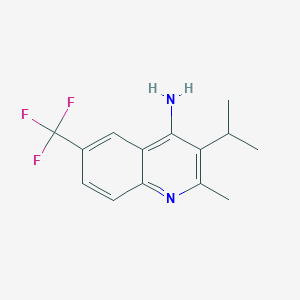![molecular formula C18H20O2 B11851834 2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]- CAS No. 853401-63-5](/img/structure/B11851834.png)
2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran is an organic compound that features a naphthalene moiety linked to a tetrahydropyran ring via an allyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran typically involves the reaction of naphthalen-1-yl allyl alcohol with tetrahydro-2H-pyran under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of the naphthalen-1-yl allyl alcohol is replaced by the tetrahydropyran moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allyl or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl allyl ketone, while reduction could produce a fully saturated tetrahydropyran derivative.
科学的研究の応用
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π stacking interactions, while the tetrahydropyran ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
類似化合物との比較
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring but lacks the naphthalene moiety.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Similar in structure but with a bromine atom and a longer alkyl chain.
Uniqueness
2-((2-(Naphthalen-1-yl)allyl)oxy)tetrahydro-2H-pyran is unique due to the presence of both the naphthalene and tetrahydropyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
853401-63-5 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
2-(2-naphthalen-1-ylprop-2-enoxy)oxane |
InChI |
InChI=1S/C18H20O2/c1-14(13-20-18-11-4-5-12-19-18)16-10-6-8-15-7-2-3-9-17(15)16/h2-3,6-10,18H,1,4-5,11-13H2 |
InChIキー |
ZWWNUFJHYQDRHE-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1CCCCO1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


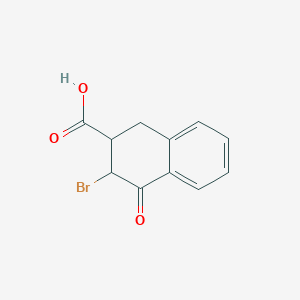

![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)

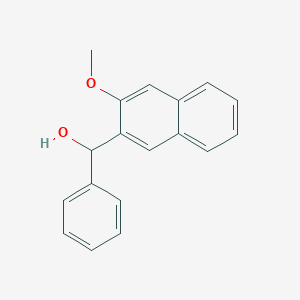
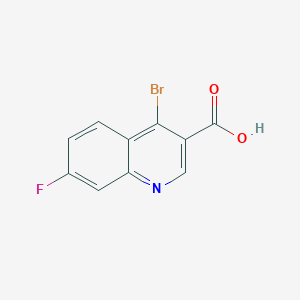
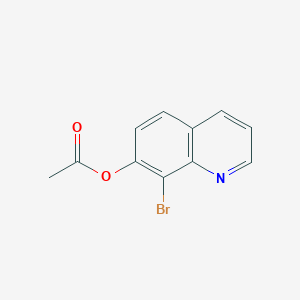
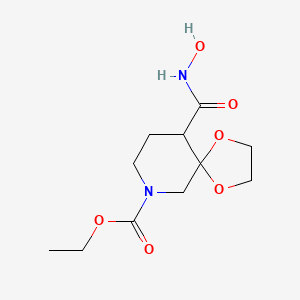

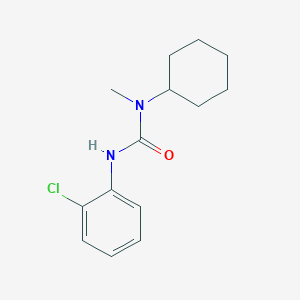

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)

